1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine
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Overview
Description
1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features both a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This method displays intramolecular heterocyclization of different N-substituted pyrroles with the CO unit . Another approach involves the transition-metal-free strategy, which includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Chemical Reactions Analysis
1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrazine hydrate, acyl (bromo)acetylenes, propargylamine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound’s antimicrobial, antiviral, and antifungal properties make it a subject of interest in biological research.
Medicine: Its antitumor and kinase inhibitory activities are being explored for potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways, including kinase inhibition and modulation of oxidative stress pathways. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Synthesized through the reaction of N-alkylpyrrole with hydrazine hydrate.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9ClN2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
1-chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H9ClN2/c1-6-5-7(2)12-4-3-11-9(10)8(6)12/h3-5H,1-2H3 |
InChI Key |
YWGGMRKLJNWEGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2N1C=CN=C2Cl)C |
Origin of Product |
United States |
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